molecular formula C12H16ClNO3 B11859142 (R)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride

(R)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride

Cat. No.: B11859142
M. Wt: 257.71 g/mol
InChI Key: INNJRDSEIIEWOV-RFVHGSKJSA-N
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Description

®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is a chiral compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of the methoxy group and the carboxylate ester in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxyindoline.

    Esterification: The indoline derivative is then esterified with ethyl chloroformate under basic conditions to form the ethyl ester.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride can be scaled up using continuous flow reactors and automated chromatography systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline nitrogen, to form N-oxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Ethyl 6-methoxyindoline-2-carbinol.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

Biology

In biological research, this compound is studied for its potential as a precursor to bioactive molecules that can interact with various biological targets.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory diseases.

Industry

In the industrial sector, ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylate ester play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methoxyindoline-2-carboxylate: The non-chiral version of the compound.

    Methyl 6-methoxyindoline-2-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.

    6-Methoxyindoline-2-carboxylic acid: The carboxylic acid derivative.

Uniqueness

®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is unique due to its chiral nature, which can impart specific biological activities and selectivity in chemical reactions. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

ethyl (2R)-6-methoxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11;/h4-5,7,11,13H,3,6H2,1-2H3;1H/t11-;/m1./s1

InChI Key

INNJRDSEIIEWOV-RFVHGSKJSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC2=C(N1)C=C(C=C2)OC.Cl

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=C(C=C2)OC.Cl

Origin of Product

United States

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